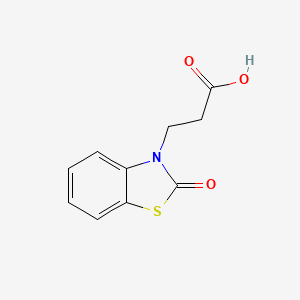

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-(2-oxo-1,3-benzothiazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-9(13)5-6-11-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJIHLQXWFMJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349537 | |

| Record name | 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883-50-1 | |

| Record name | 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathway for 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process, beginning with the formation of the core benzothiazolin-2-one heterocycle, followed by its N-alkylation to introduce the propanoic acid side chain. This document is designed to offer both theoretical understanding and practical, field-proven insights into the experimental execution of this synthesis.

Introduction

The benzothiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The incorporation of a propanoic acid moiety at the N-3 position of the 2-oxo-1,3-benzothiazole core can modulate the molecule's physicochemical properties, such as solubility and polarity, which are critical for its pharmacokinetic and pharmacodynamic profiles. This guide will detail a reliable and reproducible synthetic route to this compound, providing researchers with the necessary information to produce this compound for further investigation.

Overall Synthetic Pathway

The synthesis of this compound is efficiently achieved in two primary steps. The first step involves the cyclization of 2-aminothiophenol with urea to form the benzothiazolin-2-one core. The second step is the N-alkylation of this intermediate with a suitable three-carbon electrophile, such as 3-chloropropanoic acid or acrylic acid.

Caption: Overall two-step synthesis of the target molecule.

Step 1: Synthesis of Benzothiazolin-2-one

The formation of the benzothiazolin-2-one core is a critical first step. The reaction between 2-aminothiophenol and urea is a well-established and cost-effective method.[1][2]

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the amino group of 2-aminothiophenol on a carbonyl carbon of urea, followed by an intramolecular cyclization with the elimination of ammonia. The thiol group then attacks the newly formed imine, leading to the stable benzothiazolin-2-one ring system.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Aminothiophenol | 125.19 | 12.5 g | 0.1 |

| Urea | 60.06 | 12.0 g | 0.2 |

| Polyphosphoric Acid (PPA) | - | ~50 g | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-aminothiophenol and urea.

-

Slowly add polyphosphoric acid to the mixture with stirring. The mixture will become thick.

-

Heat the reaction mixture to 120-130 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (~200 g).

-

Stir the mixture until the PPA is fully hydrolyzed. The crude product will precipitate out.

-

Filter the solid product and wash it thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to afford pure benzothiazolin-2-one as a white to off-white solid.

Step 2: N-Alkylation of Benzothiazolin-2-one

The introduction of the propanoic acid side chain is achieved through the N-alkylation of the benzothiazolin-2-one intermediate. Two primary approaches are presented here: reaction with a 3-halopropanoic acid and a Michael addition to acrylic acid.

Method A: N-Alkylation with 3-Chloropropanoic Acid

This method involves the direct alkylation of the nitrogen atom of benzothiazolin-2-one with 3-chloropropanoic acid in the presence of a base.[3]

Reaction Mechanism:

The base deprotonates the nitrogen of the benzothiazolin-2-one, forming a nucleophilic anion. This anion then attacks the electrophilic carbon of 3-chloropropanoic acid in an SN2 reaction, displacing the chloride ion and forming the N-C bond.

Experimental Protocol:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzothiazolin-2-one | 151.19 | 7.55 g | 0.05 |

| 3-Chloropropanoic Acid | 108.52 | 5.97 g | 0.055 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 10.37 g | 0.075 |

| Dimethylformamide (DMF) | - | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask, add benzothiazolin-2-one, potassium carbonate, and dimethylformamide.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add 3-chloropropanoic acid to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-cold water (200 mL).

-

Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid. The product will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Method B: Michael Addition to Acrylic Acid

An alternative, atom-economical approach is the Michael addition of benzothiazolin-2-one to acrylic acid.[4][5][6] This reaction is typically base-catalyzed.

Reaction Mechanism:

The base facilitates the formation of the nucleophilic benzothiazolin-2-one anion, which then undergoes a conjugate addition to the electron-deficient double bond of acrylic acid. Subsequent protonation yields the final product.

Experimental Protocol:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzothiazolin-2-one | 151.19 | 7.55 g | 0.05 |

| Acrylic Acid | 72.06 | 3.96 g (3.8 mL) | 0.055 |

| Triethylamine (Et₃N) | 101.19 | 1.01 g (1.4 mL) | 0.01 |

| Acetonitrile | - | 50 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve benzothiazolin-2-one in acetonitrile.

-

Add triethylamine to the solution and stir.

-

Add acrylic acid dropwise to the reaction mixture at room temperature.

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a dilute aqueous solution of sodium bicarbonate.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield the final product.

-

Recrystallization from ethanol/water can be performed for further purification.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of this compound

While a dedicated publication with the complete spectral data for the title compound was not identified during the literature survey, the expected characterization data can be inferred from closely related structures and general principles of spectroscopy.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₉NO₃S |

| Molecular Weight | 223.25 g/mol [7] |

| Appearance | Expected to be a white to off-white solid |

| CAS Number | 883-50-1[7] |

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.5-13.0 (br s, 1H, -COOH)

-

δ 7.2-7.8 (m, 4H, Ar-H)

-

δ 4.2-4.4 (t, 2H, N-CH₂)

-

δ 2.7-2.9 (t, 2H, -CH₂-COOH)

-

Note: The chemical shifts are estimations based on similar structures. For example, in 3-[2-oxoquinolin-1(2H)-yl]propanamide, the NCH₂ and CH₂CO protons appear as triplets at approximately 4.41 ppm and 2.54 ppm, respectively, in DMSO-d₆.[8]

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~172 (-COOH)

-

δ ~170 (C=O, benzothiazole)

-

δ ~138 (Ar-C)

-

δ ~128 (Ar-C)

-

δ ~125 (Ar-CH)

-

δ ~123 (Ar-CH)

-

δ ~115 (Ar-CH)

-

δ ~110 (Ar-CH)

-

δ ~40 (N-CH₂)

-

δ ~32 (-CH₂-COOH)

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3300-2500 (broad, O-H stretch of carboxylic acid)

-

~1710 (C=O stretch of carboxylic acid)

-

~1680 (C=O stretch of benzothiazolinone)

-

~1600, 1480 (C=C aromatic stretch)

-

~1300 (C-N stretch)

-

-

Mass Spectrometry (MS):

-

Expected [M+H]⁺ at m/z 224.0376

-

Expected [M-H]⁻ at m/z 222.0225

-

Key fragmentation would likely involve the loss of the propanoic acid side chain.

-

Conclusion

The synthesis of this compound is a straightforward and reproducible process that can be accomplished in two main steps. The formation of the benzothiazolin-2-one core followed by N-alkylation provides a reliable route to this valuable compound. The protocols outlined in this guide are based on established chemical principles and analogous reactions found in the literature, offering a solid foundation for researchers in the field. The provided characterization data, while inferred, serves as a useful guide for the verification of the synthesized product.

References

- 1. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid CAS 883-50-1

An In-Depth Technical Guide on 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid (CAS 883-50-1) and the Broader Potential of the 2-Oxobenzothiazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Scarcity in Scientific Data

In the landscape of chemical and pharmaceutical research, it is not uncommon to encounter compounds that, despite being cataloged and assigned a CAS number, lack extensive characterization in publicly available literature. Such is the case with This compound (CAS 883-50-1) . While this specific molecule is available from commercial suppliers, a deep dive into scientific databases reveals a scarcity of published research on its synthesis, biological activity, and mechanism of action.

This guide, therefore, adopts a dual approach. It will first present the available data for the specified compound. Subsequently, it will broaden the scope to the core chemical scaffold, the 2-oxobenzothiazole moiety, a structure of considerable interest in medicinal chemistry. By examining the synthesis, biological activities, and therapeutic potential of related N-substituted 2-oxobenzothiazole derivatives, this document aims to provide a valuable technical resource for researchers working with or considering this important heterocyclic system.

Section 1: The Subject Compound - this compound

This compound belongs to the class of N-substituted 2-oxobenzothiazoles. The propanoic acid side chain at the N-3 position introduces a carboxylic acid functional group, which can significantly influence its physicochemical properties, such as solubility and potential for further chemical modification.

Chemical and Physical Properties

A summary of the fundamental properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 883-50-1[1] |

| Molecular Formula | C₁₀H₉NO₃S[2] |

| Molecular Weight | 223.25 g/mol |

| Appearance | Solid |

| pKa (Predicted) | 4.30 ± 0.10[1] |

Safety and Handling

Safety data sheets for this compound indicate that it should be handled with care in a laboratory setting. The following is a summary of the key safety information:

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), P501 (Dispose of contents/container to an approved waste disposal plant).[1]

Section 2: The 2-Oxobenzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole ring system is a prominent heterocyclic scaffold found in a variety of biologically active compounds.[3] The 2-oxo derivative, in particular, has attracted significant attention from medicinal chemists due to its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives.

General Synthesis Strategies

The synthesis of N-substituted 2-oxobenzothiazoles typically involves a two-step process: formation of the 2-oxobenzothiazole core, followed by N-alkylation.

A common route to the 2-oxobenzothiazole core is the reaction of 2-aminophenol with a thiocarbonyl source, such as potassium ethyl xanthate or carbon disulfide, followed by cyclization. Alternatively, intramolecular cyclization of 2-mercaptobenzamides can be employed.[4]

Once the 2-oxobenzothiazole core is obtained, the introduction of a substituent at the nitrogen atom can be achieved through various N-alkylation reactions. For the synthesis of the title compound, this would involve the reaction of 2-oxobenzothiazole with a suitable three-carbon electrophile bearing a carboxylic acid or a precursor group.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a diverse array of pharmacologically active agents.[1][2][3] From the neuroprotective effects of Riluzole to the dopaminergic activity of Pramipexole, this privileged structure consistently demonstrates the ability to interact with critical biological targets.[1][4] This guide focuses on a specific, yet under-characterized derivative, 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid. While extensive research into its direct mechanism of action is not yet prevalent in published literature, the known activities of its chemical class provide a strong foundation for postulating and investigating its biological function. This document serves as an in-depth technical roadmap, outlining plausible mechanisms of action and providing a comprehensive, step-by-step experimental framework for their validation. Our objective is to equip researchers with the necessary intellectual and practical tools to systematically elucidate the molecular intricacies of this promising compound.

The Benzothiazole Core: A Privileged Scaffold in Drug Discovery

The benzothiazole moiety, a fusion of a benzene and a thiazole ring, is a recurring motif in a multitude of clinically relevant and investigational drugs.[1][3] Its planarity and rich electronic nature allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-π stacking. This versatility has led to the development of benzothiazole-containing compounds with a wide spectrum of therapeutic applications, including:

-

Anticancer: Targeting critical pathways like EGFR, VEGFR, and PI3K.[1]

-

Antimicrobial: Exhibiting activity against a range of bacteria and fungi.[2][3]

-

Anti-inflammatory: Modulating inflammatory cascades.[2]

-

Neuroprotective: Including glutamate modulators and dopamine agonists.[1][4]

Given this well-established precedent, it is highly probable that this compound leverages this core structure to exert a specific biological effect. The propanoic acid side chain introduces a carboxylic acid group, which at physiological pH, will be deprotonated, providing a negative charge that could be critical for interactions with target proteins, such as engaging with positively charged amino acid residues in a binding pocket.

Postulated Mechanisms of Action: An Evidence-Based Approach

Based on the activities of structurally related benzothiazole derivatives, we can propose several plausible mechanisms of action for this compound. These hypotheses form the basis of the experimental workflows detailed in the subsequent sections.

Hypothesis A: Inhibition of a Key Kinase

The benzothiazole core is a known hinge-binding motif in many kinase inhibitors. The planarity of the fused ring system can effectively mimic the adenine region of ATP, leading to competitive inhibition.

Hypothesis B: Modulation of a Nuclear Receptor

Certain benzothiazole derivatives have been shown to interact with nuclear receptors. The overall shape and hydrophobicity of the molecule could allow it to function as either an agonist or antagonist of a specific receptor, thereby modulating gene transcription.

Hypothesis C: Disruption of Protein-Protein Interactions

The compound could position itself at the interface of a protein-protein interaction, disrupting a critical signaling complex. The propanoic acid moiety could play a key role in anchoring the molecule to one of the protein partners.

Experimental Validation: A Step-by-Step Guide

To systematically investigate the mechanism of action of this compound, a multi-pronged approach is essential. The following experimental workflows are designed to be self-validating and provide a clear path from broad screening to specific target identification.

Initial Phenotypic Screening

The first step is to perform a broad phenotypic screen to identify the primary biological effect of the compound. This will guide the subsequent, more focused mechanistic studies.

Protocol 1: Cell Viability and Proliferation Assays

-

Cell Line Selection: Choose a panel of cell lines representing different tissue types (e.g., cancer cell lines from various origins, normal cell lines).

-

Compound Treatment: Plate cells at a suitable density and treat with a range of concentrations of this compound (e.g., from 1 nM to 100 µM).

-

Viability Assessment: After a predetermined incubation period (e.g., 24, 48, 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to determine the compound's potency and selectivity.

| Cell Line | Tissue of Origin | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | Experimental Data |

| A549 | Lung Cancer | Experimental Data |

| HCT116 | Colon Cancer | Experimental Data |

| HEK293 | Normal Kidney | Experimental Data |

Causality: A significant difference in IC50 values between cell lines can suggest a target or pathway that is particularly important for a specific cell type. For example, high potency in cancer cell lines but not in normal cell lines would suggest a potential therapeutic window.

Target Identification and Validation

Assuming the phenotypic screen reveals a specific activity (e.g., anti-proliferative effects in cancer cells), the next phase is to identify the molecular target.

Protocol 2: Kinase Profiling

-

Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) to screen the compound against a large panel of kinases (e.g., >400).

-

Compound Concentration: Submit the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM).

-

Data Analysis: The service will provide data on the percent inhibition for each kinase. Identify "hits" that show significant inhibition (e.g., >50% at 1 µM).

Workflow for Kinase Hit Validation

Caption: Workflow for validating kinase inhibitor hits.

Protocol 3: In-Cell Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge to pellet precipitated proteins.

-

Western Blot Analysis: Analyze the soluble fraction by Western blotting for the target kinase identified in the profiling screen.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Causality: CETSA provides evidence of target engagement within the complex cellular environment, confirming that the compound can access and bind to its intended target in a living system.

Elucidation of Downstream Signaling Pathways

Once a direct target is validated, the next step is to understand how the compound's interaction with this target affects cellular signaling.

Protocol 4: Western Blot Analysis of Downstream Pathways

-

Cell Lysis: Treat cells with the compound for various times and at different concentrations, then lyse the cells.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate proteins by size and transfer them to a membrane. Probe with antibodies against the target kinase, its phosphorylated form, and key downstream substrates.

-

Data Analysis: Quantify changes in protein phosphorylation to map the affected signaling pathway.

Signaling Pathway Diagram (Hypothetical)

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, its benzothiazole core strongly suggests a high potential for specific biological activity. The experimental framework presented in this guide provides a robust and logical progression for its investigation, from broad phenotypic screening to the validation of a specific molecular target and the mapping of its downstream signaling consequences. The insights gained from these studies will be crucial for understanding the therapeutic potential of this compound and for guiding its future development as a potential drug candidate. Further investigations could also include structural biology studies (e.g., X-ray crystallography) to determine the exact binding mode of the compound to its target, as well as in vivo studies in relevant disease models to assess its efficacy and safety.

References

spectroscopic analysis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid (NMR, IR, Mass Spec)

Introduction

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid (CAS 883-50-1) is a heterocyclic compound featuring a benzothiazole core N-substituted with a propanoic acid moiety. The structural elucidation and purity assessment of such molecules are fundamental in drug discovery and development, where unambiguous characterization is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a composite and definitive fingerprint of the molecular architecture.

This guide offers an in-depth analysis of the expected spectroscopic data for this compound. In the absence of directly published experimental spectra, this paper synthesizes a predicted data set based on established principles of spectroscopy and data from structurally analogous compounds. This approach not only provides a benchmark for researchers working with this molecule but also illustrates the deductive processes central to spectroscopic interpretation.

Molecular Structure and Spectroscopic Overview

The molecule, with the chemical formula C₁₀H₉NO₃S, integrates two key functional systems: the rigid, aromatic 2-oxobenzothiazole ring and the flexible propanoic acid side chain. This combination dictates the expected spectral features:

-

NMR Spectroscopy will reveal the distinct electronic environments of the four aromatic protons and the two aliphatic methylene groups, along with the labile carboxylic acid proton. The number of signals, their chemical shifts, and their coupling patterns will be definitive.

-

IR Spectroscopy will identify the characteristic vibrational frequencies of the key functional groups, most notably the dual carbonyl absorptions from the cyclic amide (lactam) and the carboxylic acid, as well as the broad O-H stretch of the acid.

-

Mass Spectrometry will confirm the molecular weight and provide insight into the compound's fragmentation pattern, revealing the most stable ions and common cleavage pathways under ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves carboxylic acids and does not exchange with the acidic proton, allowing for its observation.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition (¹H NMR): Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width would be 0-15 ppm.

-

Acquisition (¹³C NMR): Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. Typical spectral width would be 0-200 ppm.

-

2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to unambiguously assign all proton and carbon signals.

¹H NMR Spectral Analysis (Predicted)

The proton spectrum is predicted to show signals in both the aromatic and aliphatic regions. The propanoic acid chain will exhibit an A₂B₂ system, appearing as two triplets. The aromatic region will show four distinct signals corresponding to the ABCD spin system of the asymmetrically substituted benzene ring.

Diagram 1: Molecular Structure and ¹H NMR Assignments

A representation of the molecule with predicted proton assignments.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, DMSO-d₆)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Comparative Data |

| H-a (-NCH₂-) | ~ 4.3 - 4.5 | Triplet (t) | ~ 7 Hz | Adjacent to the electron-withdrawing benzothiazole nitrogen. Similar N-CH₂ groups in related structures like methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate appear at δ 4.49 ppm.[1] |

| H-b (-CH₂COO-) | ~ 2.8 - 3.0 | Triplet (t) | ~ 7 Hz | Deshielded by the adjacent carbonyl group. The corresponding protons in methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate appear at δ 2.67 ppm.[1] |

| H-4, H-5, H-6, H-7 | ~ 7.2 - 7.9 | Multiplets (m) | ortho: ~7-8 Hz, meta: ~1-2 Hz | These four aromatic protons will form a complex multiplet pattern. The proton adjacent to the sulfur (H-7) and the one adjacent to the nitrogen-bearing carbon (H-4) are expected to be the most deshielded, appearing furthest downfield.[2] |

| -COOH | ~ 12.0 - 12.5 | Broad Singlet (br s) | N/A | Carboxylic acid protons are typically very deshielded and broad, readily exchanging with trace water. |

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Data |

| C=O (Lactam) | ~ 168 - 170 | The cyclic amide carbonyl is expected in this region. The C=O in the related (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid is predicted at 168.1 ppm.[3] |

| C=O (Acid) | ~ 171 - 173 | The carboxylic acid carbonyl is typically slightly further downfield than an amide carbonyl. |

| C-3a, C-7a (bridgehead) | ~ 128 - 135 | Aromatic carbons involved in ring fusion. The predicted values for the acetic acid analog are 128.9 and 132.0 ppm.[3] |

| C-4, C-5, C-6, C-7 | ~ 115 - 128 | Aromatic CH carbons. Predicted values for the acetic acid analog range from 114.7 to 127.3 ppm.[3] |

| -NCH₂- | ~ 38 - 40 | Aliphatic carbon attached to nitrogen. The N-CH₂ in methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate is at δ 38.2 ppm.[1] |

| -CH₂COO- | ~ 32 - 34 | Aliphatic carbon adjacent to the carboxylic acid carbonyl. The corresponding carbon in methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate is at δ 32.2 ppm.[1] |

Diagram 2: Key Predicted HMBC Correlations

References

solubility and stability of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

An In-Depth Technical Guide to the Solubility and Stability of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Introduction

In the landscape of pharmaceutical development, the journey from a promising chemical entity to a viable drug candidate is paved with rigorous scientific evaluation. Among the most fundamental of these evaluations are the characterization of solubility and stability. These intrinsic properties govern a molecule's behavior from initial in vitro screening to formulation and eventual in vivo efficacy. This guide provides a comprehensive technical framework for the thorough investigation of This compound (CAS: 883-50-1; Formula: C₁₀H₉NO₃S), a heterocyclic compound with potential applications as a pharmaceutical intermediate.[1][2]

This document is designed for researchers, chemists, and drug development professionals. It eschews a rigid template in favor of a logical, science-driven narrative that explains not just how to conduct experiments, but why specific methodologies are chosen. We will proceed from foundational solubility profiling to a comprehensive stability assessment, providing field-proven protocols and the rationale behind them, grounded in authoritative industry standards.

Part 1: Comprehensive Solubility Profiling

The bioavailability of an orally administered drug is fundamentally linked to its ability to dissolve in the gastrointestinal tract. Poor aqueous solubility is a primary hurdle in drug development, often leading to erratic absorption and suboptimal therapeutic outcomes.[3] For an ionizable molecule like this compound, which contains a carboxylic acid moiety, solubility is intricately dependent on pH.[4][5] Therefore, a multi-faceted approach to solubility determination is not just recommended; it is essential.

Scientific Rationale: Kinetic vs. Thermodynamic Solubility

We distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This is a high-throughput assessment of how quickly a compound precipitates from a supersaturated solution, typically generated by diluting a concentrated DMSO stock into an aqueous buffer.[6][7] This method is invaluable in early discovery to quickly flag compounds that may have solubility issues in biological assays, which often use similar dosing methods.[3]

-

Thermodynamic Solubility: Considered the "gold standard," this is the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid material after an extended incubation period (typically 24 hours or more).[8][9] This measurement is critical for pre-formulation development and provides the definitive solubility value under specific conditions.[3]

Experimental Protocol: Kinetic Solubility Determination

This protocol is designed for rapid assessment in a 96-well plate format.

Causality: The use of a DMSO stock solution mimics the conditions of high-throughput screening, providing an early warning of potential precipitation in in vitro assays.[10]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells of a 96-well microplate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%. Mix vigorously for 1 minute.

-

Incubation: Incubate the plate at room temperature (approx. 25°C) for 2 hours with gentle shaking.[6]

-

Analysis: Analyze the plate using a nephelometer to measure the turbidity caused by precipitated compound.[11] Alternatively, use a plate reader to measure absorbance at a wavelength where the compound absorbs but the buffer does not, after filtering through a solubility filter plate to remove precipitate.[1][6]

-

Data Interpretation: The concentration at which significant precipitation is observed is reported as the kinetic solubility.

Experimental Protocol: Thermodynamic (Shake-Flask) pH-Solubility Profile

This protocol determines the equilibrium solubility across a range of physiologically relevant pH values.

Causality: As a weak acid, the compound's ionization state—and thus its solubility—will change dramatically with pH. Mapping this relationship is crucial for predicting its behavior in different sections of the GI tract.[5] This method uses the solid compound to ensure true equilibrium is reached.[8]

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a pH range of 2.0 to 10.0 (e.g., citrate, phosphate, borate buffers).

-

Sample Preparation: Add an excess of solid this compound (e.g., 1-2 mg) to 1 mL of each buffer in separate glass vials. An excess is confirmed by visually observing undissolved solid.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. For rigorous separation of undissolved solids, centrifuge the samples at high speed (e.g., >10,000 rpm) or filter through a 0.22 µm PVDF filter.

-

Self-Validating Insight: Pre-saturating the filter by passing a small amount of the solution through it first can mitigate potential compound loss due to adsorption to the filter material.[13]

-

-

pH Measurement: Measure the final pH of the saturated solution, as it may differ slightly from the initial buffer pH.[4]

-

Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (see Section 1.4).

Analytical Quantification: HPLC-UV Method

A robust analytical method is the cornerstone of accurate solubility and stability data.

Methodology:

-

Instrument: High-Performance Liquid Chromatography system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Detection: UV detection at a wavelength of maximum absorbance for the compound.

-

Quantification: Generate a calibration curve using standards of known concentration prepared in the mobile phase. The concentration of the unknown samples is determined by interpolation from this curve. LC-MS/MS can also be used for enhanced sensitivity and selectivity.[14]

Data Presentation and Visualization

Summarize all solubility data in a clear, structured format.

Table 1: Solubility Profile of this compound

| Solubility Type | Solvent/Buffer | pH (Final) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

|---|---|---|---|---|---|

| Kinetic | PBS | 7.4 | 25 | [Data] | [Data] |

| Thermodynamic | Citrate Buffer | 2.1 | 25 | [Data] | [Data] |

| Thermodynamic | Phosphate Buffer | 6.5 | 25 | [Data] | [Data] |

| Thermodynamic | Phosphate Buffer | 7.4 | 25 | [Data] | [Data] |

| Thermodynamic | Borate Buffer | 9.0 | 25 | [Data] | [Data] |

Caption: General workflow for determining thermodynamic solubility.

Part 2: Comprehensive Stability Assessment

Understanding a compound's stability is mandated by regulatory bodies like the ICH and is fundamental to ensuring safety and efficacy.[15] Stability studies reveal how a molecule's quality changes over time under the influence of environmental factors like pH, temperature, light, and oxygen.

Scientific Rationale: Forced Degradation and ICH Stability

-

Forced Degradation (Stress Testing): This involves exposing the compound to conditions more severe than those it would typically encounter during storage.[16] The primary goals are to identify likely degradation products, elucidate degradation pathways, and, crucially, to develop and validate a "stability-indicating" analytical method—one that can separate the intact parent drug from all its degradation products.[17][18]

-

ICH-Compliant Stability Studies: These are long-term studies conducted under specific temperature and humidity conditions defined by the International Council for Harmonisation (ICH).[2][15] They are designed to establish the re-test period for a drug substance and the shelf-life for a drug product.

Experimental Protocol: Forced Degradation Studies

These studies should be performed on the solid compound and in solution. The target degradation is typically 5-20%; conditions should be adjusted (time, temperature, reagent concentration) to achieve this level without completely degrading the compound.[19]

Methodology:

-

Stock Solution: Prepare a solution of the compound in a suitable solvent (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture).

-

Acid Hydrolysis: Mix the stock solution with 1N HCl. Incubate at 60°C. Withdraw samples at time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and analyze by HPLC.

-

Base Hydrolysis: Mix the stock solution with 1N NaOH. Incubate at room temperature. Withdraw samples at time points, neutralize with an equivalent amount of acid, and analyze. Causality: Base hydrolysis is often faster than acid hydrolysis, hence the lower temperature.

-

Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light. Withdraw samples at time points and analyze.

-

Thermal Degradation (Solution): Heat the stock solution at 60-80°C. Withdraw samples at time points, cool, and analyze.

-

Thermal Degradation (Solid State): Store the solid compound in a controlled oven at an elevated temperature (e.g., 80°C).[20] At specified time points, withdraw a sample, dissolve it to a known concentration, and analyze.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy, as specified in ICH Q1B.[2] A dark control sample, wrapped in aluminum foil, must be stored under the same conditions to differentiate between light-induced and thermal degradation.[2]

-

Analysis: All samples are analyzed using the validated stability-indicating HPLC method. The peak purity of the parent compound should be assessed, and a mass balance calculation should be performed to account for the parent compound and all degradation products.

Experimental Protocol: ICH-Compliant Solid-State Stability Study

This protocol outlines a formal stability study for the active pharmaceutical ingredient (API).

Causality: This study simulates the long-term storage and accelerated (shipping) conditions the API might experience, providing the data needed to set a re-test date as required for regulatory submissions.[15]

Methodology:

-

Batch Selection: Use at least one representative batch of the solid this compound. The container closure system should be the same as that proposed for long-term storage.[21]

-

Storage Conditions: Place samples into validated stability chambers set to the following ICH conditions:[22]

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Time Points: Pull samples for analysis at specified intervals.[23]

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

-

Accelerated: 0, 3, 6 months.

-

-

Tests to be Performed: At each time point, the samples should be tested for key attributes, including:

Data Presentation and Visualization

Organize stability data logically to track trends over time.

Table 2: Forced Degradation Summary

| Stress Condition | Time (hours) | Assay (%) | Total Degradants (%) | Mass Balance (%) | Observations |

|---|---|---|---|---|---|

| 1N HCl, 60°C | 24 | [Data] | [Data] | [Data] | e.g., 2 new peaks observed |

| 1N NaOH, RT | 8 | [Data] | [Data] | [Data] | e.g., Rapid degradation |

| 3% H₂O₂, RT | 24 | [Data] | [Data] | [Data] | [Data] |

| Heat (Solid, 80°C) | 48 | [Data] | [Data] | [Data] | [Data] |

| Light (ICH Q1B) | - | [Data] | [Data] | [Data] | e.g., No significant change |

Caption: Workflow for forced degradation studies.

Conclusion

The comprehensive characterization of this compound, or any new chemical entity, is a systematic and multi-faceted endeavor. By diligently applying the principles and protocols outlined in this guide—from kinetic and thermodynamic solubility profiling to forced degradation and formal stability studies—researchers can build a robust data package. This data is not merely a collection of numbers; it is the foundation upon which informed decisions are made, enabling the efficient progression of promising molecules through the development pipeline while ensuring the highest standards of scientific integrity, quality, and safety.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. snscourseware.org [snscourseware.org]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. crcom.se [crcom.se]

- 6. enamine.net [enamine.net]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. evotec.com [evotec.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. rheolution.com [rheolution.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. database.ich.org [database.ich.org]

- 16. biopharminternational.com [biopharminternational.com]

- 17. veeprho.com [veeprho.com]

- 18. acdlabs.com [acdlabs.com]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. Solid State Stability | VxP Pharma [vxppharma.com]

- 21. Ich guideline for stability testing | PPTX [slideshare.net]

- 22. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 23. japsonline.com [japsonline.com]

- 24. alfatestlab.com [alfatestlab.com]

- 25. wishrutpharma.com [wishrutpharma.com]

A Prospective Technical Guide: Synthesis and Biological Evaluation of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of a Privileged Scaffold

The benzothiazole core is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][4][5] Within this esteemed class of molecules, 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid (CAS No. 883-50-1) represents a molecule of significant interest, yet its specific biological activities and therapeutic potential remain largely unexplored in publicly available scientific literature.[6]

This technical guide serves as a comprehensive literature review and a prospective roadmap for researchers venturing into the synthesis and biological evaluation of this intriguing compound. By leveraging established synthetic methodologies for related benzothiazolone derivatives and drawing parallels from their known biological profiles, we provide a robust framework for its investigation. This document is designed to empower researchers with the foundational knowledge and detailed experimental protocols necessary to unlock the potential of this compound as a novel therapeutic agent.

The Benzothiazole Core: A Privileged Structure in Drug Discovery

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a prominent pharmacophore in numerous FDA-approved drugs and clinical candidates.[1] Its rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) facilitate diverse interactions with biological targets, including enzymes and receptors.[2] The 2-oxo-1,3-benzothiazole moiety, in particular, has been identified as a key structural motif in compounds with significant therapeutic applications.

Known Biological Activities of Benzothiazole Derivatives:

The benzothiazole scaffold is associated with a broad range of biological activities, making it a fertile ground for drug discovery. Key activities include:

-

Anticancer: Many benzothiazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[3]

-

Antimicrobial: The benzothiazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[7]

-

Anti-inflammatory: Derivatives have been shown to possess anti-inflammatory effects, often through the inhibition of key inflammatory mediators.[3]

-

Neuroprotective: Certain benzothiazoles have demonstrated potential in the treatment of neurodegenerative diseases.[2]

The propanoic acid side chain in the target molecule provides a handle for further chemical modification and can influence the compound's pharmacokinetic properties, such as solubility and cell permeability.

Proposed Synthesis of this compound

The proposed synthesis involves a two-step process starting from the commercially available 2-mercaptobenzothiazole.

Step 1: Synthesis of 2(3H)-Benzothiazolone

The first step involves the conversion of 2-mercaptobenzothiazole to 2(3H)-benzothiazolone. This can be achieved through hydrolysis of a 2-chlorobenzothiazole intermediate, which is generated via diazotization of a 2-aminobenzothiazole.[8] A more direct laboratory-scale preparation often involves the reaction of 2-mercaptophenol with urea.

Step 2: N-Alkylation with 3-Bromopropanoic Acid

The second step is the N-alkylation of the synthesized 2(3H)-benzothiazolone with 3-bromopropanoic acid in the presence of a suitable base.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2(3H)-Benzothiazolone

-

3-Bromopropanoic acid

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Hydrochloric acid (HCl), 1 M

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2(3H)-benzothiazolone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 3-bromopropanoic acid (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups.

-

Melting Point: To assess purity.

Prospective Biological Evaluation

Given the broad spectrum of activities exhibited by benzothiazole derivatives, a systematic biological evaluation of this compound is warranted. The following is a proposed workflow for screening its potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. researchgate.net [researchgate.net]

- 5. journalajrimps.com [journalajrimps.com]

- 6. echemi.com [echemi.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. US5594145A - Process for the preparation of 2(3H)-benzothiazolones - Google Patents [patents.google.com]

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid safety and toxicity profile

An In-Depth Technical Guide to the Safety and Toxicity Profile of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Executive Summary

This document provides a comprehensive analysis of the safety and toxicity profile of this compound (CAS 883-50-1). Due to a significant lack of direct experimental data for this specific molecule, this guide employs a scientifically rigorous approach based on toxicological data from structural analogs, particularly the core moiety 2(3H)-benzothiazolone, and the broader benzothiazole chemical class. The assessment concludes that the compound is likely to present hazards including skin, eye, and respiratory irritation, with potential for cytotoxicity and mutagenicity. This guide outlines the evidence for these potential hazards, details necessary experimental protocols to generate definitive data, and provides a framework for risk assessment and safe handling.

Chemical Identity and Physicochemical Properties

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₉NO₃S

-

Molecular Weight: 223.25 g/mol

-

Structure:

Caption: Chemical structure of the title compound.

Toxicological Profile: A Read-Across Approach

Direct toxicological studies on this compound are not available in the public domain. Therefore, a read-across approach, grounded in data from the parent benzothiazole class and its key structural analog, 2-hydroxybenzothiazole (the tautomeric form of the 2-oxo-1,3-benzothiazole core), is necessary.

General Toxicity of the Benzothiazole Class

Benzothiazole and its derivatives are high-production-volume chemicals used in various industrial and consumer products[3]. This widespread use has led to significant research into their environmental fate and toxicological impact. The class is generally associated with several hazards:

-

Dermal and Respiratory Sensitization: Many benzothiazoles are known skin sensitizers and respiratory irritants[3][4][5].

-

Genotoxicity and Carcinogenicity: Certain derivatives have demonstrated mutagenic potential. For instance, benzothiazole itself was positive in a Salmonella genetic toxicity assay with metabolic activation[5]. Its metabolism is thought to involve ring-opening to form aromatic hydroxylamines, which are metabolites with known mutagenic and carcinogenic potential[5]. Epidemiological studies have suggested links between exposure to specific benzothiazoles, like 2-mercaptobenzothiazole, and an increased risk of certain cancers in industrial settings[3][5].

-

Endocrine Disruption: Some benzothiazole derivatives have been reported as potential endocrine disruptors[3].

Toxicology of the Core Structure: 2-Hydroxybenzothiazole / 2(3H)-Benzothiazolone

The core of the target molecule is 2(3H)-benzothiazolone. This analog provides the most direct insight into the potential toxicity of the N-substituted propanoic acid derivative.

-

Irritation and Acute Toxicity: Safety data for 2-hydroxybenzothiazole indicates it may cause skin, eye, and respiratory tract irritation, although its toxicological properties have not been fully investigated[6]. It is classified under GHS as Acute Toxicity Category 4 for oral, dermal, and inhalation routes[7].

-

Cellular Toxicity: A significant study identified 2-hydroxybenzothiazole as a predominant and high-risk benzothiazole contaminant in urban particulate matter (PM2.5)[8]. In this study, exposure of mouse embryonic stem cells (mESCs) to 2-hydroxybenzothiazole led to:

-

Significant increases in intracellular reactive oxygen species (ROS).

-

Induction of DNA damage.

-

Apoptosis (programmed cell death) via activation of the p53 pathway[8].

-

-

Developmental Toxicity: The same study also demonstrated that 2-hydroxybenzothiazole adversely affected the growth and development of zebrafish embryos, indicating a potential for developmental toxicity[8].

Read-Across from Other N-Substituted Analogs

Data from other substituted benzothiazolinones further informs the potential hazard profile. 3-Methyl-2-benzothiazolinone hydrazone (MBTH), an N-methylated derivative, has been shown to have:

-

Moderately high acute oral toxicity , with LD50 values in rats ranging from 149 to 308 mg/kg[9].

-

A positive result in the Ames bacterial mutagenicity assay , suggesting a potential for genotoxicity[9].

-

Classification as a mild to moderate skin and eye irritant [9][10].

Predicted Hazard Profile and GHS Classification

Based on the consolidated data from structural analogs, a predicted hazard profile for this compound is summarized below. It must be emphasized that this is a presumptive classification pending experimental verification.

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement | Basis for Classification (Read-Across From) |

| Acute Toxicity, Oral | Category 4 | H302 | Warning | Harmful if swallowed. | 2-Hydroxybenzothiazole[7], MBTH[9] |

| Skin Corrosion/Irritation | Category 2 | H315 | Warning | Causes skin irritation. | 2-Hydroxybenzothiazole[6], MBTH[9] |

| Serious Eye Damage/Irritation | Category 2A | H319 | Warning | Causes serious eye irritation. | 2-Hydroxybenzothiazole[6], MBTH[9] |

| Specific Target Organ Toxicity | Category 3 | H335 | Warning | May cause respiratory irritation. | 2-Hydroxybenzothiazole[6] |

| Germ Cell Mutagenicity | Category 2 | H341 | Warning | Suspected of causing genetic defects. | MBTH[9], Benzothiazole Metabolism[5] |

| Hazardous to the Aquatic Environment, Acute | Category 3 | H402 | - | Harmful to aquatic life. | General class data, 2-Hydroxybenzothiazole[8] |

Addressing Data Gaps: A Call for Experimental and In Silico Assessment

The current safety profile is based entirely on inference. To move beyond prediction, a structured approach combining computational and experimental methods is essential.

In Silico Toxicological Assessment Workflow

Computational toxicology offers a rapid, cost-effective method to predict a compound's ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profile, helping to prioritize experimental studies. Numerous studies have validated the use of in silico models for benzothiazole derivatives[11][12][13][14][15].

Caption: Proposed in silico workflow for initial hazard assessment.

Mandatory Experimental Protocol: In Vitro Cytotoxicity Assay

An in vitro cytotoxicity assay is the foundational experiment required to determine the compound's baseline toxicity to living cells. The MTT assay is a standard, colorimetric method for assessing cell metabolic activity.

Protocol: MTT Assay for Cytotoxicity Assessment

-

Cell Culture:

-

Culture a relevant human cell line (e.g., HepG2 for hepatotoxicity, HaCaT for skin cytotoxicity) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

-

Seed 1 x 10⁴ cells per well in a 96-well microplate. Incubate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 500 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for 24 or 48 hours.

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the concentration-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

-

Risk Assessment and Safe Handling Procedures

Given the predicted hazards, stringent safety protocols are mandatory when handling this compound.

Engineering Controls:

-

Handle exclusively in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Ensure an eyewash station and safety shower are immediately accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly.

-

Respiratory Protection: If working outside a fume hood or if dust generation is likely, use a NIOSH-approved N95 dust mask or a higher-level respirator.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid dust generation and accumulation.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.

Conclusion and Future Directions

While this compound is a compound of interest in research and development, it currently represents a significant data gap in toxicological understanding. Based on a robust read-across analysis from its structural analogs, it should be treated as a potentially hazardous substance that is irritating to the skin, eyes, and respiratory system, with a plausible risk of cytotoxicity and mutagenicity.

The immediate priority for any research program involving this compound must be the generation of empirical safety data. We strongly recommend the following tiered testing strategy:

-

In Vitro Assays:

-

Cytotoxicity testing in multiple cell lines (as described above).

-

A bacterial reverse mutation assay (Ames test) to confirm or refute the predicted mutagenicity.

-

-

Acute Toxicity:

-

An acute oral toxicity study (e.g., OECD Guideline 423) to determine its LD50 and systemic effects.

-

-

Further Studies (if warranted):

-

Depending on the intended use and results from initial tests, further studies such as repeated dose toxicity, developmental toxicity, and ecotoxicity may be required.

-

Until such data is available, all personnel must handle this compound with the utmost caution, adhering strictly to the safety procedures outlined in this guide.

References

- 1. 3-(2-Oxobenzo[d]thiazol-3(2H)-yl)propanoic acid | 883-50-1 [sigmaaldrich.com]

- 2. 883-50-1|3-(2-Oxobenzo[d]thiazol-3(2H)-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Hydroxybenzothiazole(934-34-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 2-ヒドロキシベンゾチアゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 9. The acute toxicity and mutagenic potential of 3-methyl-2-benzothiazolinone hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Investigating the Antimicrobial Spectrum of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Foreword: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and sustained effort in the discovery and development of new therapeutic agents.[1] Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including notable antimicrobial properties.[1][2][3] This guide provides a comprehensive framework for the systematic investigation of the antimicrobial spectrum of a specific benzothiazole derivative, 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid. While specific data for this compound is not yet widely published, the methodologies detailed herein represent the gold standard for characterizing the potential of novel antimicrobial candidates. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols required for a thorough evaluation.

Introduction to this compound: A Compound of Interest

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1][4] Derivatives of this core structure have been shown to inhibit essential microbial enzymes such as DNA gyrase, dihydroorotase, and others, leading to their antibacterial effects.[1][4] The subject of this guide, this compound, possesses the characteristic benzothiazole ring system, suggesting its potential as an antimicrobial agent. A systematic investigation into its spectrum of activity is the critical first step in assessing its therapeutic potential.

Foundational Principles of Antimicrobial Spectrum Investigation

A comprehensive understanding of a compound's antimicrobial spectrum involves determining its efficacy against a wide range of clinically relevant microorganisms. This is primarily achieved through the determination of two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6][7] This is the standard measure of antibiotic activity.[8]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10][11]

The relationship between the MIC and MBC is crucial; a small difference between the two suggests a bactericidal (killing) effect, while a large difference indicates a bacteriostatic (inhibitory) effect.

Experimental Workflow: A Step-by-Step Guide

The following sections detail the essential protocols for a robust investigation of the antimicrobial spectrum of this compound.

Preparation of the Test Compound

The synthesis of this compound can be achieved through established methods of heterocyclic chemistry. For the purpose of antimicrobial testing, the compound must be of high purity, typically >95%, to ensure that the observed activity is not due to contaminants. The compound's identity and purity should be confirmed using analytical techniques such as NMR, mass spectrometry, and HPLC.

Selection of Microbial Strains

A representative panel of microorganisms should be selected to determine the breadth of the antimicrobial spectrum. This panel should include:

-

Gram-positive bacteria: Staphylococcus aureus (including MRSA strains), Bacillus subtilis, Enterococcus faecalis.

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

-

Fungal strains: Candida albicans, Aspergillus niger.

Reference strains from recognized culture collections (e.g., ATCC) should be used to ensure reproducibility.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted and efficient technique for MIC determination.[5][12][13]

Protocol for Broth Microdilution MIC Assay:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.[6] The final volume in each well should be 100 µL.

-

Preparation of Inoculum: Prepare a standardized inoculum of each test microorganism equivalent to 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[5]

-

Inoculation and Incubation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[5]

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5]

Diagram of MIC Determination Workflow:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Minimum Bactericidal Concentration (MBC)

Following the MIC determination, the MBC is ascertained to differentiate between bacteriostatic and bactericidal activity.[9][10]

Protocol for MBC Assay:

-

Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates at 37°C for 18-24 hours.

-

Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[10][11]

Caption: Workflow for LDH cytotoxicity assay.

Concluding Remarks and Future Directions

This guide has outlined a systematic and robust approach to investigating the antimicrobial spectrum of this compound. The described methodologies, from MIC and MBC determination to preliminary cytotoxicity assessment, provide the foundational data necessary to evaluate its potential as a novel antimicrobial agent. Should the compound demonstrate promising activity and low toxicity, further studies, including mechanism of action elucidation, in vivo efficacy testing, and structure-activity relationship (SAR) studies, would be warranted to advance its development. The journey from a promising scaffold to a clinically useful drug is long and challenging, but it begins with the rigorous and comprehensive in vitro characterization detailed herein.

References

- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. jchr.org [jchr.org]

- 4. researchgate.net [researchgate.net]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 7. apec.org [apec.org]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 9. microchemlab.com [microchemlab.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. protocols.io [protocols.io]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Plant Potential: A Technical Guide to the Growth-Promoting Effects of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic Acid

Abstract

This technical guide provides a comprehensive exploration of the putative plant growth-promoting effects of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid. While direct studies on this specific molecule are nascent, a substantial body of evidence on structurally related benzothiazole derivatives suggests a strong potential for auxin-like activity. This document synthesizes the existing knowledge, offering a scientifically grounded framework for researchers, agronomists, and drug development professionals. We will delve into the theoretical underpinnings of its bioactivity, present detailed protocols for its evaluation, and propose a likely mechanism of action centered on the canonical auxin signaling pathway.

Introduction: The Promise of Benzothiazole Derivatives in Agriculture

The quest for novel plant growth regulators is a cornerstone of modern agriculture, aimed at enhancing crop yield, improving stress tolerance, and optimizing developmental processes. Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including significant potential as plant growth regulators.[1][2][3] Research has demonstrated that various substituted benzothiazoles can elicit physiological responses in plants that are characteristic of natural phytohormones, particularly auxins.[1][4] These responses include the stimulation of cell elongation, induction of adventitious root formation, and an increase in overall biomass.[1]

This compound, the subject of this guide, possesses a structural motif—a benzothiazole core with a propanoic acid side chain—that is reminiscent of known auxin-like molecules. This structural similarity provides a strong rationale for investigating its potential as a novel plant growth promoter. This guide will provide the necessary technical details to systematically explore and validate the efficacy of this compound.

Evaluating Bioactivity: A Suite of Validated Bioassays

To rigorously assess the plant growth-promoting effects of this compound, a series of established bioassays are recommended. These assays are designed to quantify specific physiological responses that are indicative of auxin and cytokinin activity.

Auxin-like Activity Bioassays

Auxins are central to plant development, primarily influencing cell elongation and root formation. The following bioassays are industry standards for quantifying auxin-like effects.

This classic bioassay measures the ability of a substance to induce cell elongation in the coleoptiles of wheat (Triticum aestivum).[1][5]

Protocol:

-

Seed Germination: Germinate wheat seeds in the dark at 25°C on moist filter paper for 72 hours.

-

Coleoptile Excision: Under a dim green light, select seedlings with straight coleoptiles. Cut 10 mm segments from the region 3 mm below the apical tip.

-

Incubation: Transfer the coleoptile segments to petri dishes containing a buffered solution (e.g., 2% sucrose, 10 mM potassium phosphate buffer, pH 6.0) and a range of concentrations of this compound (typically 10⁻⁷ to 10⁻³ M). A control with no test compound and a positive control with indole-3-acetic acid (IAA) should be included.

-

Measurement: Incubate the petri dishes in the dark at 25°C for 24 hours. Measure the final length of the coleoptile segments.

-

Data Analysis: Calculate the percentage elongation over the initial length for each concentration and compare it to the controls.